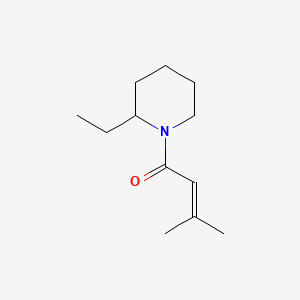

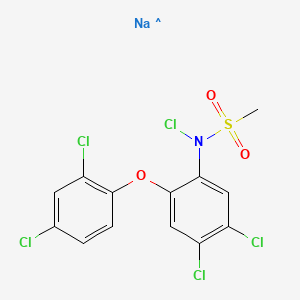

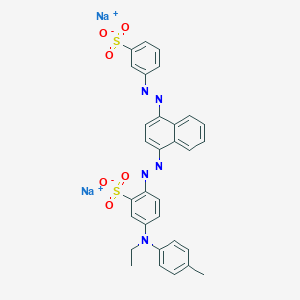

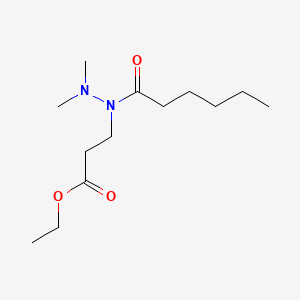

![molecular formula C24H21Cl6O6P B12704901 tris[2-(2,6-dichlorophenoxy)ethyl] phosphite CAS No. 5683-91-0](/img/structure/B12704901.png)

tris[2-(2,6-dichlorophenoxy)ethyl] phosphite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le tris[2-(2,6-dichlorophénoxy)éthyl] phosphite est un composé organophosphoré de formule moléculaire C₂₄H₂₁Cl₆O₆P. Il est connu pour ses applications dans divers domaines, notamment l'agriculture et l'industrie. Ce composé est caractérisé par la présence de trois groupes 2-(2,6-dichlorophénoxy)éthyle liés à un noyau phosphite.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du tris[2-(2,6-dichlorophénoxy)éthyl] phosphite implique généralement la réaction du 2,6-dichlorophénol avec l'oxyde d'éthylène pour former le 2-(2,6-dichlorophénoxy)éthanol. Cet intermédiaire est ensuite mis à réagir avec le trichlorure de phosphore pour obtenir le produit final. Les conditions de réaction nécessitent souvent des solvants anhydres et une atmosphère inerte pour empêcher l'hydrolyse et l'oxydation.

Méthodes de production industrielle

En milieu industriel, la production du tris[2-(2,6-dichlorophénoxy)éthyl] phosphite suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des réacteurs à écoulement continu pour assurer un mélange et un contrôle de la réaction efficaces. L'utilisation de catalyseurs et des conditions de réaction optimisées contribue à obtenir des rendements élevés et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le tris[2-(2,6-dichlorophénoxy)éthyl] phosphite subit diverses réactions chimiques, notamment :

Oxydation : il peut être oxydé pour former des phosphates correspondants.

Substitution : les groupes phénoxy peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.

Hydrolyse : en présence d'eau, il peut s'hydrolyser pour former des dérivés d'acide phosphorique.

Réactifs et conditions courants

Oxydation : les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Substitution : des nucléophiles tels que les amines et les thiols sont utilisés dans les réactions de substitution.

Hydrolyse : des conditions acides ou basiques peuvent faciliter l'hydrolyse.

Principaux produits formés

Oxydation : phosphates et phénols.

Substitution : phosphites et phénols substitués.

Hydrolyse : dérivés d'acide phosphorique et phénols.

Applications De Recherche Scientifique

Le tris[2-(2,6-dichlorophénoxy)éthyl] phosphite a des applications diverses en recherche scientifique :

Chimie : utilisé comme réactif en synthèse organique et comme stabilisateur pour les polymères.

Biologie : étudié pour son potentiel en tant que biocide et ses effets sur les systèmes biologiques.

Médecine : exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.

Industrie : utilisé dans la production d'ignifugeants et de plastifiants.

Mécanisme d'action

Le mécanisme d'action du tris[2-(2,6-dichlorophénoxy)éthyl] phosphite implique son interaction avec les composants cellulaires. Il peut inhiber certaines enzymes en se liant à leurs sites actifs, entraînant une perturbation des voies métaboliques. Les groupes phénoxy jouent un rôle crucial dans son activité en facilitant son interaction avec les cibles biologiques.

Mécanisme D'action

The mechanism of action of tris[2-(2,6-dichlorophenoxy)ethyl] phosphite involves its interaction with cellular components. It can inhibit certain enzymes by binding to their active sites, leading to disruption of metabolic pathways. The phenoxy groups play a crucial role in its activity by facilitating its interaction with biological targets.

Comparaison Avec Des Composés Similaires

Composés similaires

Tris[2-(2,4-dichlorophénoxy)éthyl] phosphite : structure similaire mais avec des groupes 2,4-dichlorophénoxy.

Tris[2-(diphénylphosphino)éthyl] phosphine : contient des groupes diphénylphosphino au lieu de groupes dichlorophénoxy.

Unicité

Le tris[2-(2,6-dichlorophénoxy)éthyl] phosphite est unique en raison du positionnement spécifique des atomes de chlore sur les groupes phénoxy, ce qui influence sa réactivité et son interaction avec les systèmes biologiques. Cette unicité structurelle confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues.

Propriétés

Numéro CAS |

5683-91-0 |

|---|---|

Formule moléculaire |

C24H21Cl6O6P |

Poids moléculaire |

649.1 g/mol |

Nom IUPAC |

tris[2-(2,6-dichlorophenoxy)ethyl] phosphite |

InChI |

InChI=1S/C24H21Cl6O6P/c25-16-4-1-5-17(26)22(16)31-10-13-34-37(35-14-11-32-23-18(27)6-2-7-19(23)28)36-15-12-33-24-20(29)8-3-9-21(24)30/h1-9H,10-15H2 |

Clé InChI |

CVGGYBHOOBVSAZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)Cl)OCCOP(OCCOC2=C(C=CC=C2Cl)Cl)OCCOC3=C(C=CC=C3Cl)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

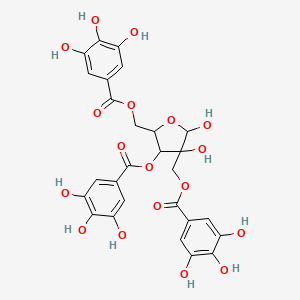

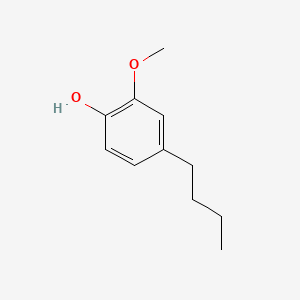

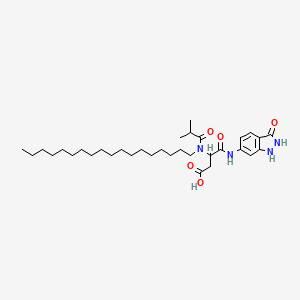

![2-(4-Aminophenyl)-5-[(2-tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12704849.png)